2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-(4-bromobutoxy)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H14BrFO/c1-9-4-5-10(13)11(8-9)14-7-3-2-6-12/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
DWADYUDNXPONRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Route Analysis for 2 4 Bromobutoxy 1 Fluoro 4 Methylbenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene identifies the ether linkage as the most logical point for disconnection. This C-O bond cleavage points to two primary precursors: a phenolic component and an alkylating agent. This approach is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide. wikipedia.orgresearchgate.net
The disconnection of the ether bond in the target molecule reveals two potential synthetic routes:
Route A: Disconnection of the bond between the oxygen and the butoxy chain suggests the reaction of a 4-fluoro-3-methylphenoxide ion with a 4-bromobutyl halide.
Route B: Alternatively, disconnection could imply the reaction of a bromo-substituted aromatic ring with a butoxy-derived nucleophile. However, the Williamson ether synthesis is most effective with primary alkyl halides due to the potential for elimination reactions with secondary and tertiary halides and the low reactivity of aryl halides in SN2 reactions. researchgate.netbrynmawr.edu
Therefore, Route A, which utilizes a primary alkyl halide (1,4-dibromobutane), is the more synthetically viable and strategically sound approach. This leads to the identification of 4-fluoro-3-methylphenol (B1301873) and 1,4-dibromobutane (B41627) as the key starting materials.
Further retrosynthetic analysis of 4-fluoro-3-methylphenol suggests its synthesis from 3-methylphenol (m-cresol) through an electrophilic aromatic substitution, specifically a fluorination reaction.
Detailed Synthetic Pathways to this compound
The synthesis of this compound is primarily achieved through a multi-step process that involves the formation of an aryl ether via alkylation, which is a cornerstone of modern organic synthesis.
Alkyl Aryl Etherification Reactions
The key step in the synthesis of the target molecule is the alkylation of 4-fluoro-3-methylphenol with 1,4-dibromobutane. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.org The synthesis involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the primary carbon of the alkyl halide, displacing the bromide.
The general reaction is as follows:
Step 1: Formation of the Phenoxide The acidic proton of the hydroxyl group in 4-fluoro-3-methylphenol is removed by a base to form the corresponding sodium or potassium phenoxide.
Step 2: Nucleophilic Substitution The resulting phenoxide ion then acts as a nucleophile, attacking one of the primary carbons of 1,4-dibromobutane in an SN2 reaction. This results in the formation of the desired ether linkage and the displacement of a bromide ion.
Typical reaction conditions for Williamson ether synthesis involve the use of a suitable base and solvent.
| Parameter | Typical Conditions |
| Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | 50-100 °C |
| Reaction Time | 1-8 hours |
The choice of base and solvent can significantly impact the reaction's efficiency. utahtech.edu Strong bases like sodium hydride ensure complete deprotonation of the phenol, while polar aprotic solvents facilitate the SN2 reaction by solvating the cation of the base without solvating the nucleophile. utahtech.edu
Halogenation Strategies for Aryl Fluorides
Electrophilic fluorination reagents are designed to deliver an electrophilic fluorine ("F+"). wikipedia.org Commonly used reagents for this purpose include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and salts such as Selectfluor® (F-TEDA-BF₄). wikipedia.orgbrynmawr.edu These reagents are generally safer and more manageable than elemental fluorine. wikipedia.org
The fluorination of 3-methylphenol is directed by the existing substituents on the ring. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The fluorine atom is introduced at the position para to the hydroxyl group and ortho to the methyl group, resulting in the desired 4-fluoro-3-methylphenol.
Multi-step Synthesis Optimization and Yield Enhancement
Optimizing a multi-step synthesis involves maximizing the yield of each step while minimizing by-product formation. For the synthesis of this compound, several factors can be fine-tuned.
In the Williamson ether synthesis step, using a slight excess of the dihaloalkane (1,4-dibromobutane) can favor the formation of the desired mono-alkylated product over the di-alkylated by-product. However, a large excess should be avoided to minimize waste and separation difficulties. The reaction temperature and time are also critical; higher temperatures can increase the rate of reaction but may also lead to more by-products. researchgate.net Laboratory yields for Williamson ether synthesis typically range from 50-95%. researchgate.net
For the halogenation step, the choice of fluorinating agent and reaction conditions can influence the yield and regioselectivity. Modern fluorinating agents like Selectfluor® often provide high yields and selectivity under mild conditions. brynmawr.edu
Investigation of By-products and Reaction Selectivity
The primary by-product is the result of di-alkylation, where a second molecule of 4-fluoro-3-methylphenol reacts with the remaining bromo-functionalized end of the already formed ether. This leads to the formation of a symmetrical diaryl ether, 1,4-bis(4-fluoro-3-methylphenoxy)butane. The formation of this by-product can be minimized by controlling the stoichiometry of the reactants, typically by using an excess of the dihaloalkane.
Another potential side reaction is C-alkylation, where the phenoxide ion attacks the alkyl halide with its carbon atom instead of the oxygen atom. rug.nl This is generally a minor pathway for phenols but can occur under certain conditions.
Elimination reactions (E2) are also a possibility, especially if the reaction temperature is too high or if there is significant steric hindrance, though this is less of a concern with a primary alkyl halide like 1,4-dibromobutane. brynmawr.edu
Alternative Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, alternative synthetic strategies aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One significant green alternative to the classical Williamson ether synthesis is the use of phase-transfer catalysis (PTC). edubirdie.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. edubirdie.com This method offers several advantages:
It allows the use of less hazardous and less expensive bases like sodium hydroxide in an aqueous solution.
It often proceeds under milder reaction conditions. edubirdie.com
It can simplify the work-up procedure.
Solvent-free reaction conditions are another green approach. In some cases, the reaction can be carried out by heating the reactants together with a solid base like potassium carbonate, eliminating the need for a solvent.
Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Bromobutoxy 1 Fluoro 4 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural assignment of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene can be achieved.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 1-fluoro-4-methylbenzene moiety and the aliphatic protons of the 4-bromobutoxy chain.
The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene (B151609) ring. The electron-donating character of the ether oxygen and the methyl group, combined with the electron-withdrawing nature of the fluorine atom, will influence the chemical shifts of these protons. The proton ortho to the fluorine atom is anticipated to show coupling to the fluorine nucleus.
The aliphatic portion of the molecule, the 4-bromobutoxy chain, will present four distinct proton environments. The methylene (B1212753) group attached to the ether oxygen (O-CH₂) is expected to be the most downfield of the aliphatic signals, typically appearing in the range of 3.9-4.1 ppm due to the deshielding effect of the adjacent oxygen atom. The methylene group bonded to the bromine atom (CH₂-Br) is also expected to be downfield, with a characteristic chemical shift around 3.4-3.6 ppm. The two central methylene groups of the butyl chain are predicted to appear as multiplets in the more upfield region of 1.8-2.2 ppm.
Predicted ¹H NMR Data Table:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic H (ortho to OCH₂) | 6.8 - 7.0 | d | J = ~8-9 |
| Aromatic H (ortho to F) | 6.9 - 7.1 | dd | J(H,H) = ~8-9, J(H,F) = ~7-9 |
| Aromatic H (ortho to CH₃) | 6.7 - 6.9 | d | J = ~8-9 |
| O-CH ₂- | 3.9 - 4.1 | t | J = ~6-7 |
| -CH₂-CH ₂-CH₂-Br | 1.9 - 2.2 | m | |
| -CH₂-CH ₂-O- | 1.8 - 2.1 | m | |
| -CH ₂-Br | 3.4 - 3.6 | t | J = ~6-7 |
| Ar-CH ₃ | 2.2 - 2.4 | s |
Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbons
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are anticipated.
The aromatic region will display six signals. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon attached to the ether oxygen (C-O) will also be significantly downfield. The quaternary carbons, C-F and C-O, as well as the carbon bearing the methyl group, will be identifiable.
In the aliphatic region, four signals corresponding to the carbons of the butoxy chain are expected. The carbon attached to the ether oxygen (O-CH₂) will be deshielded and is predicted to appear around 65-75 ppm. The carbon bonded to the bromine atom (CH₂-Br) will have a chemical shift in the range of 30-40 ppm. The two central methylene carbons are expected in the 25-35 ppm range. The methyl carbon attached to the aromatic ring will be found at approximately 20-25 ppm.
Predicted ¹³C NMR Data Table:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | |
| C -F (Quaternary) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C -OCH₂ (Quaternary) | 150 - 155 |
| C -CH₃ (Quaternary) | 130 - 135 |
| Aromatic C -H | 115 - 125 |
| Aliphatic Carbons | |
| O-C H₂- | 65 - 75 |
| -CH₂-C H₂-CH₂-Br | 28 - 32 |
| -CH₂-C H₂-O- | 25 - 30 |
| -C H₂-Br | 30 - 40 |
| Ar-C H₃ | 20 - 25 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the adjacencies of the protons within the butoxy chain and within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection of the butoxy chain to the aromatic ring via the ether linkage. For instance, correlations would be expected between the O-CH₂ protons and the aromatic C-O carbon, as well as adjacent aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A strong absorption due to the C-O stretching of the aryl alkyl ether is anticipated in the region of 1250-1200 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch). youtube.com The presence of the C-Br bond will likely give rise to a moderate to strong absorption in the fingerprint region, typically between 650-550 cm⁻¹. blogspot.comorgchemboulder.com
The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.puborgchemboulder.com The C-F stretch of the fluorinated aromatic ring is expected to produce a strong band in the 1250-1100 cm⁻¹ range. blogspot.com The aliphatic C-H stretching from the butoxy chain will be observed in the 2960-2850 cm⁻¹ region.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3030 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch (Aryl Alkyl Ether) | 1250 - 1200 |
| C-F Stretch (Aromatic) | 1250 - 1100 |
| Symmetric C-O-C Stretch (Aryl Alkyl Ether) | 1050 - 1000 |
| C-Br Stretch | 650 - 550 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄BrFO), HRMS would confirm its molecular formula.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.uklibretexts.org This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
The fragmentation of the molecular ion under electron ionization would be expected to follow pathways characteristic of ethers and alkyl halides. miamioh.edulibretexts.orgblogspot.com Common fragmentation patterns would include:
Alpha-cleavage at the ether oxygen, leading to the loss of the butyl bromide radical or the formation of a stabilized oxonium ion.
Cleavage of the C-Br bond , resulting in a fragment corresponding to the [M-Br]⁺ ion.
Fragmentation of the butoxy chain , leading to the loss of smaller alkyl fragments.
Cleavage of the ether bond , which can lead to fragments corresponding to the fluorotoluene cation or the bromobutoxy cation.
Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that there is no published X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure and conformation through X-ray crystallography, as requested in the outline, cannot be provided at this time.
The elucidation of a compound's three-dimensional structure via single-crystal X-ray diffraction is a powerful technique that provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental data is fundamental to understanding the molecule's conformation and its packing in the crystal lattice.
While information on related compounds may exist, a scientifically accurate and rigorous discussion of the specific crystallographic parameters for this compound is contingent upon the successful crystallization of the compound and subsequent analysis. Without such experimental data, any discussion on its crystal structure would be purely speculative and would not adhere to the required standards of scientific accuracy.
Further research, specifically the synthesis of single crystals of this compound suitable for X-ray diffraction analysis, would be required to generate the data necessary to fulfill this section of the article.
Computational and Theoretical Chemistry Studies on 2 4 Bromobutoxy 1 Fluoro 4 Methylbenzene
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such studies for 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene would provide valuable insights into its fundamental properties.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. nist.govnih.govmatrix-fine-chemicals.com However, no specific calculations detailing the HOMO-LUMO energies or their spatial distribution for this compound are available.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govnih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. scilit.com For this compound, an EPS map would highlight the electronegative fluorine and oxygen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential. nih.gov Specific EPS maps and associated potential values for this molecule have not been published.
Conformational Analysis and Energy Minima Investigation
The flexible butoxy chain in this compound allows for multiple spatial arrangements or conformations. A conformational analysis would identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The identification of global and local energy minima is essential for understanding the molecule's preferred shape, which in turn influences its physical properties and biological interactions. Regrettably, no such conformational analysis studies have been documented for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are a valuable tool for confirming experimentally determined structures and for assigning signals in complex spectra. The accuracy of these predictions has significantly improved with the development of advanced computational models and basis sets. While there are general methods for predicting ¹H and ¹³C NMR spectra, a specific computational study applying these methods to this compound and comparing the results with experimental data is not available in the current literature.
Reaction Mechanism Studies and Transition State Analysis for Derivatization
Understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromobutoxy chain, would be greatly aided by computational studies. These investigations can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is critical for optimizing reaction conditions and for designing new synthetic routes. No studies detailing the reaction mechanisms or transition state analyses for the derivatization of this specific molecule have been found.
Chemical Reactivity, Transformation, and Derivatization Strategies for 2 4 Bromobutoxy 1 Fluoro 4 Methylbenzene
Nucleophilic Substitution Reactions at the Bromobutoxy Chain
The primary alkyl bromide of the 4-bromobutoxy group is an excellent electrophile for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at the terminus of the butoxy chain, leading to a diverse array of derivatives.
Amine Derivatives: The bromine atom can be readily displaced by primary or secondary amines to form the corresponding amino-substituted ethers. A common method for synthesizing amines is through nucleophilic substitution using an alkyl halide and a suitable nitrogen nucleophile. libretexts.org For instance, reaction with a primary amine (R-NH2) in the presence of a base to neutralize the HBr byproduct would yield the secondary amine derivative. The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile, offers a classic and effective route to primary amines, avoiding the common issue of over-alkylation. libretexts.org
Thiol Derivatives: Thiol derivatives can be prepared by reacting 2-(4-bromobutoxy)-1-fluoro-4-methylbenzene with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. These reactions typically proceed under mild conditions to afford the corresponding thiol. Both thiolate anions and neutral S-H compounds can serve as effective nucleophiles for the substitution of alkyl halides. chemguide.co.uk
Ether Derivatives: The Williamson ether synthesis provides a straightforward method for the formation of new ether linkages. masterorganicchemistry.comyoutube.comwikipedia.orgkhanacademy.org This involves the reaction of the bromobutoxy compound with an alkoxide (RO⁻) or a phenoxide (ArO⁻) to yield a diether. The reaction is an SN2 process and is most efficient with primary alkyl halides like the one present in the substrate. masterorganicchemistry.comwikipedia.org
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ / Base | Secondary Amine |
| Phthalimide anion | Potassium Phthalimide | Primary Amine |
| Hydrosulfide | NaSH | Thiol |
| Thiourea | 1. Thiourea; 2. NaOH | Thiol |
| Alkoxide | RONa | Ether |
| Phenoxide | ArONa | Aryl Ether |
The presence of the flexible butoxy chain allows for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. For example, if a nucleophilic group is introduced onto the aromatic ring, typically ortho to the butoxy substituent, an intramolecular reaction can occur. A common strategy involves the intramolecular Claisen condensation, known as the Diekmann cyclization, which can be used to form five or six-membered rings. researchgate.net Similarly, intramolecular cyclization of hydroxy acids can lead to the formation of lactones. libretexts.org While specific examples for this compound are not prevalent in the literature, the principles of intramolecular reactions of similar systems, such as the cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones and the synthesis of 4-arylquinolines via intramolecular cyclization, demonstrate the feasibility of such transformations. diva-portal.orgresearchgate.netnih.gov The formation of 1,4-dioxane (B91453) derivatives through the intramolecular cyclization of propargyl ethers also provides a relevant precedent. udhtu.edu.ua
Functional Group Transformations and Cross-Coupling Reactions Involving the Bromine Moiety
The aryl bromide functionality is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate biaryl or aryl-alkene structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.govnih.govnih.govfrontiersin.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. masterorganicchemistry.comdiva-portal.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov This reaction is highly stereoselective, typically affording the trans-alkene product.
Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne and a palladium-copper co-catalyst system to form a carbon-carbon bond between the aryl bromide and the alkyne. youtube.comlibretexts.orgucsb.eduresearchgate.netnih.govsigmaaldrich.comnih.govpitt.eduresearchgate.net The resulting aryl-alkyne products are valuable intermediates in organic synthesis.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by a palladium complex. nih.govnih.gov It is a robust method for creating carbon-carbon bonds and is compatible with a variety of functional groups. nih.gov
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl, Aryl-alkene |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-alkyne |
| Stille | Organostannane | Pd catalyst | Biaryl, Aryl-alkene |
Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal in an anhydrous ether solvent. chemguide.co.uksigmaaldrich.commnstate.eduthermofisher.comquora.com The resulting organomagnesium compound is a potent nucleophile and strong base, which can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. chemguide.co.uksigmaaldrich.commnstate.edu
Organolithium Chemistry: Alternatively, treatment with a strong organolithium base, such as n-butyllithium, can lead to either lithium-halogen exchange or direct lithiation (metalation) of the aromatic ring. psu.educore.ac.ukresearchgate.netsciencemadness.orgresearchgate.net The outcome depends on the reaction conditions, particularly the solvent and temperature. psu.edu The resulting organolithium species are highly reactive nucleophiles used in a variety of synthetic transformations.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorotoluene Moiety
The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution, with the regioselectivity governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director but a deactivator for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. researchgate.netquora.com The alkoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weak activating group and also an ortho-, para-director. The directing effects of these groups would need to be considered to predict the outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pitt.edunih.govthermofisher.comnih.gov
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack. However, the presence of a strongly electron-withdrawing group, such as a fluorine atom, can activate the ring towards nucleophilic aromatic substitution. ucsb.edunih.govpsu.edunih.govwikipedia.orgyoutube.comdoubtnut.com In this case, the fluorine atom could potentially be displaced by a strong nucleophile, particularly if there are additional activating groups on the ring. researchgate.netyoutube.com The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. ucsb.eduwikipedia.org
Investigation of Stereoselective Transformations
A comprehensive review of scientific literature and chemical databases reveals that specific studies on the stereoselective transformations involving this compound are not extensively documented. The molecule itself is achiral, meaning it does not possess a stereocenter. Therefore, any investigation into its stereoselective transformations would focus on its use as a prochiral substrate to generate chiral derivatives.
This would typically involve reactions where a new stereocenter is introduced, and the spatial orientation of the new substituents is controlled. Examples of such transformations could include:
Nucleophilic Substitution: Reaction of the terminal bromide on the butoxy chain with a chiral nucleophile, or with a prochiral nucleophile in the presence of a chiral catalyst, to create a chiral ether or amine.
Catalytic Asymmetric Functionalization: The use of chiral transition metal catalysts to perform reactions on the butoxy chain, for instance, an asymmetric C-H activation/functionalization.
However, at present, there are no specific, published research findings detailing these or other stereoselective reactions for this particular compound. Its primary utility appears to be as a linker or building block in synthetic sequences where the introduction of chirality is not a key step involving this fragment directly. General principles of stereoselective synthesis, such as those employed in asymmetric catalysis or the use of chiral auxiliaries, would theoretically be applicable, but specific examples demonstrating their application to this compound have not been reported in the surveyed literature.
Consequently, no empirical data on reaction conditions, catalysts, or stereochemical outcomes (e.g., enantiomeric or diastereomeric excess) can be presented.
Advanced Applications As a Research Precursor and Chemical Probe Excluding Clinical Human Trials
Role of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene in the Synthesis of Complex Organic Scaffolds
The structure of this compound makes it a useful intermediate in the construction of more complex organic molecules. The primary reactive site for building molecular complexity is the terminal bromine atom on the butoxy chain. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions.
Organic chemists can utilize this reactivity to attach the fluorinated methylbenzene moiety to a wide variety of nucleophiles, including amines, thiols, carboxylates, and carbanions. This allows for the incorporation of the 2-fluoro-4-methylphenoxybutyl group into larger, more intricate molecular architectures. For instance, reaction with a primary amine would yield a secondary amine, which could be a key intermediate in the synthesis of biologically active compounds.
The fluorinated aromatic ring itself can also be a site for further functionalization, although it is generally less reactive than the alkyl bromide. The fluorine and methyl groups direct electrophilic aromatic substitution to specific positions on the ring. Furthermore, the fluorine atom can participate in certain cross-coupling reactions, offering another avenue for molecular elaboration.
Table 1: Potential Reactions for Scaffold Synthesis
| Reaction Type | Nucleophile/Reagent | Resulting Linkage | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution | Primary Amine | Secondary Amine | Pharmaceutical intermediates |
| Nucleophilic Substitution | Thiol | Thioether | Materials science, self-assembled monolayers |
| Nucleophilic Substitution | Carboxylate | Ester | Prodrug synthesis, polymer side-chains |
| Williamson Ether Synthesis | Alkoxide | Dialkyl Ether | Synthesis of complex natural product analogs |
Development of Fluorescent and Radio-labeled Probes (Precursor Research)
The synthesis of molecular probes for imaging and diagnostics is a significant area of chemical research. This compound can serve as a precursor for both fluorescent and radio-labeled probes.
For fluorescent probes, the compound can be reacted with a fluorophore that possesses a nucleophilic handle. The bromobutoxy chain acts as a flexible linker, attaching the fluorinated phenyl group to the fluorescent core. The properties of the fluorinated ring, such as its lipophilicity and electronic nature, can modulate the photophysical properties of the resulting probe.
In the context of radio-labeling, particularly for Positron Emission Tomography (PET), the fluorine atom on the benzene (B151609) ring is of great interest. wikipedia.org While the naturally occurring isotope is ¹⁹F, it is conceivable to develop synthetic routes where a radioactive ¹⁸F isotope is incorporated. wikipedia.orgunt.edu More commonly, precursors for radiofluorination involve leaving groups that can be displaced by [¹⁸F]fluoride. rsc.org Although direct displacement of the existing fluorine atom is challenging, the molecule could be modified to install a better leaving group, such as a nitro or trimethylammonium group, at a suitable position on the aromatic ring to facilitate late-stage radiofluorination. rsc.org
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org Host-guest chemistry, a central part of this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.orglibretexts.org
The this compound molecule has features that make it a potential component in such systems. The aromatic ring can participate in π-π stacking interactions, a common binding force in host-guest complexes. libretexts.org The fluorine atom can engage in halogen bonding or influence the electronic properties of the aromatic ring, thereby tuning its interaction with a host. rsc.orgrsc.org
The bromobutoxy chain offers a reactive handle to covalently attach this potential guest molecule to other structures or surfaces. For example, it could be used to functionalize a cyclodextrin (B1172386) or calixarene, creating a modified host with a fluorinated aromatic arm that could influence its binding properties or solubility. rsc.org The interaction of fluorinated guests with specifically designed hosts is an active area of research, often driven by the unique properties of the "fluorophobic effect". rsc.org
Use as a Building Block in Polymer Science and Materials Chemistry
In polymer and materials chemistry, monomers and functional building blocks are essential for creating materials with specific properties. essentialchemicalindustry.orglibretexts.org this compound can be envisioned as a valuable monomer or modifier in this context.
The terminal bromine atom can be converted into a polymerizable group. For instance, it could be substituted with an acrylate (B77674) or methacrylate (B99206) group, allowing it to be incorporated into polymers via free-radical polymerization. The resulting polymer would have fluorinated aromatic side chains, which can impart desirable properties such as hydrophobicity, thermal stability, and low surface energy.
Alternatively, the bromo-functional compound can be used in polycondensation reactions. For example, reaction with a diamine could lead to the formation of a polyamine. The presence of the fluorine atom in the polymer backbone or side chain can significantly influence the material's bulk properties.
Another application is in surface modification. The bromobutoxy group can be used to graft the molecule onto surfaces, such as silica (B1680970) or gold, that have been pre-functionalized with appropriate nucleophiles. This would create a surface coated with a fluorinated layer, which could be useful for creating hydrophobic or low-friction coatings.
Table 2: Potential Polymer and Material Science Applications
| Application Area | Method of Incorporation | Resulting Feature | Potential Property |
|---|---|---|---|
| Polymer Synthesis | Conversion to acrylate/methacrylate monomer | Fluorinated side chains | Hydrophobicity, thermal stability |
| Polycondensation | Reaction with diamines or diols | Fluorinated repeating units | Modified mechanical and thermal properties |
Investigation in Chemo-Enzymatic Synthesis and Biocatalysis
Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create complex molecules. wikipedia.orgrsc.org While there is no specific literature detailing the use of this compound in biocatalysis, its structure suggests potential avenues for investigation.
Enzymes such as lipases could potentially be used to resolve a racemic mixture if a chiral center were introduced into the molecule. For example, if the butoxy chain contained a hydroxyl group, a lipase (B570770) could selectively acylate one enantiomer.
More speculatively, certain enzymes are known to catalyze reactions at or near aromatic rings. While the fluorine atom might pose a challenge for some enzymes, others might be capable of hydroxylating the ring or oxidizing the methyl group. The bromobutoxy chain could also be a substrate for certain dehalogenases, although the primary alkyl bromide is generally less susceptible to enzymatic cleavage than other haloalkanes. The primary utility in this area would likely be in using enzymes to selectively modify other parts of a larger molecule that contains the this compound moiety.
Analytical Method Development and Characterization Techniques for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile organic compounds. For a compound like 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene, a reversed-phase HPLC method is typically developed. This method separates the main compound from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The development of a suitable HPLC method involves the careful selection of a column, mobile phase, and detection parameters to achieve optimal separation and sensitivity. A C18 column is a common choice for compounds of moderate polarity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, run in a gradient mode to ensure the elution of compounds with a wide range of polarities. waters.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the analyte exhibits strong absorbance, such as around 254 nm. researchgate.net The purity of the sample is determined by calculating the relative peak area of the main compound in the resulting chromatogram.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. medistri.swiss In the context of this compound, GC-MS is crucial for detecting potential volatile impurities that may be present from the synthesis process. These can include unreacted starting materials, such as 1,4-dibromobutane (B41627), or residual solvents. thermofisher.comyoutube.com
The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. medistri.swiss As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. medistri.swiss This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries for positive identification.
Interactive Data Table: Hypothetical GC-MS Parameters for Impurity Analysis
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Potential By-products | 1,4-dibromobutane, 4-fluoro-3-methylphenol (B1301873), residual solvents |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (carbon, hydrogen, nitrogen, sulfur, and halogens) within a compound. huji.ac.il This analysis is critical for validating the empirical formula of a newly synthesized molecule like this compound. The experimentally determined percentages of carbon, hydrogen, bromine, and fluorine are compared against the theoretical values calculated from its molecular formula (C₁₁H₁₄BrFO).
The analysis for carbon and hydrogen is typically performed by high-temperature combustion, where the sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are quantified. huji.ac.il Specific methods, such as oxygen-flask combustion followed by titration or ion chromatography, are used for halogen determination. huji.ac.il A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's elemental composition and supports the assigned chemical structure. huji.ac.il
Interactive Data Table: Elemental Analysis of C₁₁H₁₄BrFO
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
| Carbon (C) | 50.60% | 50.45% |
| Hydrogen (H) | 5.41% | 5.38% |
| Bromine (Br) | 30.60% | 30.75% |
| Fluorine (F) | 7.27% | 7.19% |
| Oxygen (O) | 6.13% | 6.23% (by difference) |
Conclusions and Future Research Directions
Summary of Key Synthetic and Reactivity Insights
The synthesis of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene would likely involve a Williamson ether synthesis. This would entail the reaction of 2-fluoro-5-methylphenol (B1295812) with 1,4-dibromobutane (B41627) under basic conditions. The reactivity of the resulting molecule is governed by its distinct functional groups. The bromoalkoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The aromatic ring itself can undergo electrophilic aromatic substitution, with the fluorine and methyl groups directing incoming electrophiles. Furthermore, the fluoro group can be a site for nucleophilic aromatic substitution (SNAr) reactions, a known reactivity pattern for fluorinated aromatic compounds. researchgate.net
Unexplored Reactivity Profiles and Potential Functionalizations
While the fundamental reactivity of the individual functional groups is understood, the interplay between them in this compound presents avenues for unexplored reactivity. For instance, intramolecular cyclization reactions could be induced, leading to the formation of novel heterocyclic systems. The potential for metal-catalyzed cross-coupling reactions at the C-Br bond, such as Suzuki, Heck, or Sonogashira couplings, remains a fertile ground for investigation. These reactions would enable the construction of more complex molecular scaffolds.
Future Prospects in Advanced Organic Synthesis and Materials Science Research
The multifaceted reactivity of this compound positions it as a promising precursor in the synthesis of complex organic molecules, including potential pharmacophores and functional materials. The ability to modify both the alkoxy chain and the aromatic ring allows for the fine-tuning of molecular properties. In materials science, derivatives of this compound could be explored for applications in liquid crystals, polymers, and organic electronics, where the combination of a rigid aromatic core and a flexible alkoxy chain can lead to desirable material properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene, and what intermediates are involved?
The synthesis typically involves multi-step procedures:
- Step 1: Preparation of the bromobutoxy chain via nucleophilic substitution of 1,4-dibromobutane with a phenolic intermediate (e.g., 1-fluoro-4-methylbenzene-2-ol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling the bromobutoxy intermediate to the fluorinated aromatic core using Williamson ether synthesis or Mitsunobu reactions .
- Key intermediates : 4-Bromobutyl bromide and substituted fluorophenols.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Q. How is this compound characterized, and what analytical methods are critical for validation?
Q. What safety precautions are required when handling this compound?
- Hazards : Skin/eye irritation, respiratory toxicity (GHS Category Warning) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage : Inert atmosphere (N₂), amber glass bottles at 0–6°C to prevent bromine displacement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
- Yield tracking : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. What mechanistic insights explain competing side reactions (e.g., debromination or ether cleavage) during synthesis?
- Debromination : Likely due to nucleophilic attack by residual hydroxide ions; mitigated by rigorous drying of reagents .
- Ether cleavage : Acidic or reductive conditions may break the ether bond; stabilize with non-acidic workup (e.g., NaHCO₃) .
- Byproduct analysis : Use GC-MS or F NMR to detect fluorinated degradation products .
Q. How does the methyl group at position 4 influence the compound’s reactivity compared to analogs like 1-(4-Bromobutoxy)-4-fluorobenzene?
- Steric effects : The methyl group increases steric hindrance, slowing electrophilic substitution at the aromatic ring .
- Electronic effects : Electron-donating methyl groups may destabilize intermediates in coupling reactions, requiring adjusted reaction times .
- Comparative studies : Synthesize methyl-free analogs to isolate electronic/steric contributions .
Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., unexpected splitting in 1^{1}1H NMR)?
- Dynamic effects : Rotameric splitting in the bromobutoxy chain (e.g., -OCH₂CH₂-) can be resolved by variable-temperature NMR .
- Impurity profiling : Compare with authentic standards via 2D NMR (COSY, HSQC) to assign signals .
- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
Q. What are the applications of this compound in medicinal chemistry or materials science?
- Drug discovery : As a halogenated building block for kinase inhibitors or PET tracers (e.g., via Suzuki coupling of the bromine) .
- Materials science : Functionalization of polymers or liquid crystals via nucleophilic substitution of the bromine .
- Biological probes : Fluoro and bromo groups enable radiolabeling (e.g., F for imaging) .
Q. How stable is this compound under varying pH and temperature conditions?
- Acidic/alkaline conditions : Susceptible to hydrolysis of the ether bond at pH < 3 or > 10; stability tested via accelerated degradation studies (40°C, 75% RH) .
- Thermal stability : Decomposes above 150°C (TGA analysis recommended for materials applications) .
Methodological Notes
- Data interpretation : Cross-validate spectral data with PubChem or EPA DSSTox entries to resolve discrepancies .
- Experimental design : Use DoE (Design of Experiments) to optimize multi-variable syntheses .
- Contradiction resolution : Replicate conflicting procedures with controlled variables (e.g., solvent purity, catalyst batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
